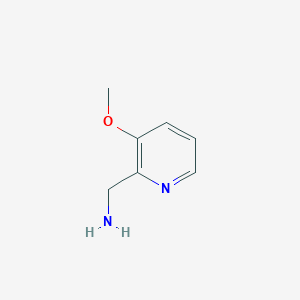

(3-Methoxypyridin-2-YL)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methoxypyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-7-3-2-4-9-6(7)5-8/h2-4H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZWARUBOQAMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70663722 | |

| Record name | 1-(3-Methoxypyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595560-87-5 | |

| Record name | 1-(3-Methoxypyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methoxypyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Methoxypyridin-2-YL)methanamine: A Key Building Block in Modern Drug Discovery

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (3-Methoxypyridin-2-YL)methanamine, a pivotal heterocyclic amine building block. We will delve into its chemical identity, core properties, synthesis, and its significant role as a scaffold in the development of next-generation therapeutics, particularly in the realm of kinase inhibitors.

Core Chemical Identity and Properties

This compound is a substituted pyridine derivative featuring a methoxy group at the 3-position and an aminomethyl group at the 2-position. This specific arrangement of functional groups imparts unique electronic and steric properties, making it a valuable synthon in medicinal chemistry.

The compound is most commonly handled and available as its free base or as hydrochloride salts. It is crucial to distinguish between these forms, as their properties and handling requirements differ.

| Identifier | Data | Source(s) |

| Chemical Name | This compound | PubChem[1] |

| CAS Number | 595560-87-5 (Free Base) | Biosynth[2] |

| 1588441-00-2 (Hydrochloride) | ||

| 1276056-71-3 (Dihydrochloride) | ||

| Molecular Formula | C₇H₁₀N₂O | PubChem[1] |

| Molecular Weight | 138.17 g/mol | Biosynth[2] |

| PubChem CID | 45079526 | PubChem[1] |

Table 1: Core Identifiers for this compound.

A summary of its key physicochemical properties is presented below. These values are essential for planning reactions, purification, and formulation.

| Property | Value | Source(s) |

| Appearance | Not specified; likely an oil or low-melting solid | - |

| Boiling Point | 228.6 °C (Predicted) | Biosynth[2] |

| Density | 1.09 g/cm³ (Predicted) | Biosynth[2] |

| Flash Point | 92.0 °C (Predicted) | Biosynth[2] |

| XLogP3-AA | -0.3 (Predicted) | |

| Solubility | Data not available; expected to be soluble in polar organic solvents. Salt forms are likely water-soluble. | - |

Table 2: Physicochemical Properties of this compound (Free Base).

Synthesis and Chemical Reactivity

The synthesis of this compound is not widely detailed in standard literature, but logical synthetic routes can be devised from common pyridine precursors. A prevalent and effective strategy involves the reduction of the corresponding nitrile, 3-methoxy-2-cyanopyridine.

Experimental Protocol: Synthesis via Nitrile Reduction

This protocol outlines a robust method for the preparation of this compound from 3-methoxy-2-cyanopyridine. The choice of reducing agent is critical; strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation are effective.

Step 1: Preparation of 3-methoxy-2-cyanopyridine (Starting Material) The starting nitrile can be prepared from 2-halo-3-methoxypyridine through cyanation, often using a cyanide source like CuCN or NaCN with a palladium catalyst.[3][4]

Step 2: Reduction of 3-methoxy-2-cyanopyridine

-

Reagents & Equipment:

-

3-methoxy-2-cyanopyridine

-

Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel for hydrogenation

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether for LiAlH₄; Methanol or Ethanol for hydrogenation)

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon) for LiAlH₄ reduction

-

-

Procedure (using LiAlH₄):

-

Under an inert atmosphere, suspend LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 3-methoxy-2-cyanopyridine (1.0 equivalent) in anhydrous THF.

-

Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude this compound, which can be purified by vacuum distillation or column chromatography.

-

The causality behind this choice of method lies in the high efficiency and reliability of reducing nitriles to primary amines with LiAlH₄. The inert atmosphere is critical to prevent the highly reactive LiAlH₄ from reacting with atmospheric moisture. The Fieser workup is a standard, safe, and effective method for neutralizing the excess hydride and aluminum salts, resulting in an easily filterable solid.

Caption: The PI3K/AKT/mTOR pathway and points of inhibition.

Safety and Handling

As with any active chemical reagent, proper handling of this compound and its salts is paramount. The hydrochloride salt is classified as a hazardous substance.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection (P280).

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray (P261).

-

Use only outdoors or in a well-ventilated area (P271).

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

-

Store in a well-ventilated place. Keep container tightly closed (P403+P233).

-

Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this compound.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the advancement of modern medicinal chemistry. Its specific structural features provide a robust platform for the synthesis of highly potent and selective kinase inhibitors, particularly those targeting the PI3K/mTOR pathway. Understanding its properties, synthesis, and reactivity is key for any researcher working in the field of oncology and signal transduction inhibitor design.

References

- Yuan, J., et al. (2011). PF-04691502, a Potent and Selective Oral Inhibitor of PI3K and mTOR Kinases with Antitumor Activity. Molecular Cancer Therapeutics, 10(8), 1417-1428.

- Gao, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461.

- ResearchGate. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.

- Norman, P. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Expert Opinion on Therapeutic Patents, 22(5), 469-506.

- Zhang, Y., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 881315.

- Patel, R., et al. (2014). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 24(1), 214-220.

- Google Patents. (1989). Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation. CA2002757A1.

- Google Patents. (2014). Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. CN103664886A.

- Google Patents. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. CN103130741A.

- SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.

- ResearchGate. (2016). The Synthesis of the High-Potency Sweetener, NC-00637. Part 2: Preparation of the Pyridine Moiety.

- Google Patents. (2004). Process for the preparation of 2-cyanopyridines. US6699993B1.

- Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993-997.

- Barlaam, B., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry, 55(22), 9424-9446.

- Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4527.

- Google Patents. (2007). Process for the preparation of 2-cyanopyridine derivatives. EP1746089A1.

- Semantic Scholar. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines.

- UPCommons. (2016). European Journal of Medicinal Chemistry.

- PubChem. This compound.

- Google Patents. (2006). Process for producing 2,3-diamino-6-methoxypyridine. US7256295B2.

Sources

- 1. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 2. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 3. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 4. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]

(3-Methoxypyridin-2-YL)methanamine molecular structure and weight

An In-Depth Technical Guide to (3-Methoxypyridin-2-YL)methanamine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a substituted pyridine derivative that serves as a highly valuable and versatile building block in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a pyridine ring functionalized with a methoxy group and an aminomethyl side chain, provides a unique combination of properties. The pyridine core is a prevalent motif in numerous FDA-approved drugs, and the specific arrangement of its substituents allows for tailored interactions with biological targets, influencing factors such as binding affinity, selectivity, and pharmacokinetic profiles. The methoxy group can act as a hydrogen bond acceptor and modulate the electronic nature of the ring, while the primary amine provides a crucial nucleophilic handle for constructing more complex molecular architectures.

This guide offers a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It covers the molecule's fundamental properties, outlines a robust synthetic strategy with detailed protocols, and explores its application as a key intermediate in the synthesis of pharmacologically active compounds, thereby providing a foundation for its effective utilization in drug discovery programs.

Part 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's structural and physicochemical characteristics is paramount for its effective application in synthesis and drug design. These properties govern its reactivity, solubility, and potential for interaction with biological systems.

Molecular Structure

The structural identity of this compound is defined by its core heterocyclic system and functional groups.

-

IUPAC Name: this compound

-

CAS Number: 595560-87-5

-

Molecular Formula: C₇H₁₀N₂O[1]

-

SMILES: COC1=C(N=CC=C1)CN[1]

-

InChI Key: YYZWARUBOQAMQS-UHFFFAOYSA-N[1]

Physicochemical Data

The compound's physical and computed properties are essential for planning experimental work, including reaction setup, purification, and formulation. Data for the free base are summarized below. It is important to note that this compound is also available as hydrochloride and dihydrochloride salts, which will have different molecular weights and physical properties.[2]

| Property | Value | Source |

| Molecular Weight | 138.17 g/mol | [1] |

| Monoisotopic Mass | 138.07932 Da | [1] |

| Boiling Point | 228.6 °C | |

| Density | 1.09 g/cm³ | |

| Flash Point | 92.0 °C | |

| XLogP3-AA (Predicted) | -0.3 | [3] |

| Storage Temperature | 2°C to 8°C |

Part 2: Synthesis and Characterization

As a specialized building block, this compound is not typically prepared from simple precursors in a standard laboratory setting but is often synthesized via a multi-step sequence starting from a functionalized pyridine. The most logical and robust synthetic strategy involves the preparation of an intermediate, 3-methoxy-2-cyanopyridine, followed by its reduction to the target primary amine.

Synthetic Strategy Rationale

The chosen pathway leverages well-established and high-yielding transformations in heterocyclic chemistry. The cyano group serves as an excellent precursor to the aminomethyl functionality. It can be introduced onto the pyridine ring via nucleophilic substitution of a halide and subsequently reduced cleanly to the primary amine using standard reducing agents. This two-step approach is often more reliable and provides higher overall yields than direct amination or other multi-step routes.

Exemplary Synthetic Protocol

The following protocol is a representative, field-proven methodology for the synthesis of the target compound based on analogous transformations.[4][5]

Step 1: Synthesis of 3-Methoxy-2-cyanopyridine

-

Rationale: This step introduces the cyano group, which will be reduced in the subsequent step. Copper(I) cyanide is a common and effective reagent for the cyanation of aryl and heteroaryl halides.

-

Procedure:

-

To a dry, three-necked flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add 2-bromo-3-methoxypyridine (1.0 eq), copper(I) cyanide (1.2 eq), and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.

-

Place the flask under a nitrogen atmosphere.

-

Heat the reaction mixture to 140-150 °C and stir vigorously for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the mixture to room temperature and pour it into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 3-methoxy-2-cyanopyridine.

-

Step 2: Reduction of 3-Methoxy-2-cyanopyridine to this compound

-

Rationale: Catalytic hydrogenation is a clean and effective method for reducing nitriles to primary amines, avoiding the use of pyrophoric metal hydrides and simplifying the workup.

-

Procedure:

-

In a high-pressure hydrogenation vessel (Parr apparatus), dissolve 3-methoxy-2-cyanopyridine (1.0 eq) in methanol or ethanol containing 7N ammonia. The ammoniacal solution is critical to prevent the formation of secondary amine byproducts.

-

Add a catalytic amount of Raney Nickel (5-10% by weight, washed) or Palladium on Carbon (10% Pd/C) to the solution.

-

Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 40-60 °C with vigorous stirring.

-

Monitor the reaction by observing the cessation of hydrogen uptake. The reaction typically takes 6-24 hours.

-

Once complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product via vacuum distillation or column chromatography.

-

Analytical Characterization

Structural confirmation and purity assessment are critical validation steps. A standard analytical workflow ensures the identity and quality of the synthesized material.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) group, a singlet for the methylene (-CH₂-) bridge, and a broad singlet for the amine (-NH₂) protons.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the seven unique carbon atoms in the molecule, including the characteristic shifts for the aromatic carbons, the methoxy carbon, and the aliphatic methylene carbon.[6]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 139.08660.[1]

Part 3: Applications in Research and Drug Development

The utility of this compound stems from its identity as a "privileged scaffold" fragment—a molecular framework that is frequently found in biologically active compounds.

Role as a Key Building Block

Methoxypyridine moieties are integral to many advanced medicinal chemistry programs. They are often used as masked pyridones, where the methoxy group mitigates the basicity of the pyridine nitrogen, simplifying purification and handling during synthesis.[7] This feature is particularly valuable in the multi-step synthesis of complex natural products and their analogues, such as the Lycopodium alkaloids.[7] Furthermore, the methoxy group can serve as a key interaction point within a protein's binding site and can be metabolically labile, offering a handle for prodrug strategies or for fine-tuning pharmacokinetic properties.

Case Study: Synthesis of Novel PI3K/mTOR Dual Inhibitors

The phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways are critical regulators of cell growth and survival, and their dysregulation is a hallmark of many cancers. The development of dual PI3K/mTOR inhibitors is a major focus of oncology research. The sulfonamide methoxypyridine core has been identified as a potent scaffold for inhibiting these kinases.[8] In the design of novel inhibitors, this compound and its close analogues serve as crucial intermediates for constructing the final bioactive molecules, where the methoxypyridine unit forms essential interactions within the kinase active site.[8]

Conclusion

This compound is a foundational building block for modern drug discovery. Its well-defined molecular structure and versatile chemical handles allow for its incorporation into diverse and complex molecular scaffolds. The strategic rationale for its synthesis is clear and relies on robust, high-yielding chemical transformations. As demonstrated by its application in the development of inhibitors for challenging targets like PI3K/mTOR, this compound provides medicinal chemists with a valuable tool for probing structure-activity relationships and optimizing lead compounds. This guide provides the essential technical knowledge required for its confident and effective use in the laboratory.

References

- PubChemLite. This compound (C7H10N2O).

- Dyachenko, V. D. (2018). Synthesis and some reactions of 3-cyanopyridine-2-thiones. ResearchGate.

- MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461.

- Supporting Information. Experimental and Mechanistic Insights of Copper(II)-dioxygen Catalyzed Oxidative N-dealkylation of N-(2-pyridylmethyl)phenylamine and Its Derivatives. Royal Society of Chemistry.

- Suginome, M., et al. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.

- Supporting Information. N-benzyl-N-phenyl-B-pinacolborane synthesis.

- Google Patents. (1972). Preparation of 3-cyanopyridine. US3644380A.

- Sarpong, R., et al. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. NIH Public Access.

- PubChem. This compound. CID 45079526.

- The Synthesis of the High-Potency Sweetener, NC-00637. Part 2: Preparation of the Pyridine Moiety. ResearchGate.

Sources

- 1. PubChemLite - this compound (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 2. (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C7H10N2O | CID 45079526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Chemical properties of (3-Methoxypyridin-2-YL)methanamine

An In-depth Technical Guide to (3-Methoxypyridin-2-YL)methanamine: Properties, Synthesis, and Applications

Introduction

This compound is a substituted pyridine derivative that serves as a crucial heterocyclic building block in the landscape of medicinal chemistry and drug discovery. The strategic placement of a methoxy and an aminomethyl group on the pyridine core imparts a unique combination of electronic and steric properties, making it an attractive scaffold for constructing complex molecules with potential therapeutic value. The pyridine ring itself is a common motif in numerous biologically active compounds, and its functionalization allows for the fine-tuning of properties such as solubility, basicity, and the ability to form key interactions with biological targets.[1][2]

This technical guide offers a comprehensive analysis of the chemical properties of this compound. Authored from the perspective of a senior application scientist, this document delves into its physicochemical characteristics, spectroscopic profile, synthetic pathways, reactivity, and applications, providing researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile molecule.

Chemical Identity and Physicochemical Properties

The identity and fundamental properties of a molecule are paramount for its application in synthesis and drug design. The data for this compound and its common precursor, 3-methoxypyridine-2-carbonitrile, are summarized below.

Table 1: Chemical Identifiers

| Identifier | This compound | 3-Methoxypyridine-2-carbonitrile |

|---|---|---|

| Molecular Formula | C₇H₁₀N₂O[3] | C₇H₆N₂O[4] |

| Molecular Weight | 138.17 g/mol [5] | 134.14 g/mol [6] |

| CAS Number | 450795-26-7 (Free Base) | 24059-89-0[6] |

| Monoisotopic Mass | 138.07932 Da[3] | 134.04801 Da[6] |

| IUPAC Name | this compound | 3-methoxypyridine-2-carbonitrile[6] |

Table 2: Predicted and Experimental Physicochemical Properties

| Property | This compound | Rationale and Context |

|---|---|---|

| Predicted XlogP | -0.3[3] | The negative value indicates hydrophilicity, influenced by the polar amine and methoxy groups and the nitrogen heteroatom, which are capable of hydrogen bonding. |

| Topological Polar Surface Area (TPSA) | 48.1 Ų[7] | This value suggests good potential for oral bioavailability and cell permeability. |

| Hydrogen Bond Donors | 1 (from -NH₂)[7] | The primary amine is a key site for hydrogen bond donation, critical for receptor binding. |

| Hydrogen Bond Acceptors | 3 (Pyridine N, O, Amine N)[7] | Multiple acceptor sites enhance solubility and interaction potential. |

| Rotatable Bonds | 2[7] | The molecule possesses conformational flexibility around the C-C and C-O single bonds, allowing it to adapt to binding pockets. |

| Basicity (pKa) | Not available | The pKa is expected to be influenced by two basic centers: the pyridine nitrogen (pKa of pyridine ~5.2) and the primary amine (pKa of benzylamine ~9.3). The electron-donating methoxy group would slightly increase the basicity of the pyridine nitrogen, while the pyridine ring withdraws electron density from the aminomethyl group, slightly decreasing its basicity.[8] |

The physicochemical profile is dictated by the interplay of its functional groups. The methoxy group is an electron-donating group via resonance, which influences the electron density of the pyridine ring. The aminomethyl group provides a primary basic center and a key nucleophilic handle for subsequent chemical modifications. This combination of features makes the molecule water-miscible and capable of engaging in specific hydrogen-bonding interactions, which is a highly desirable trait for drug candidates.[9][10]

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific experimental spectra for this compound are not widely published, its characteristic features can be reliably predicted based on its structure and data from analogous compounds.[11][12]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, typically in the δ 7.0-8.5 ppm range. The methoxy group will present as a sharp singlet around δ 3.8-4.0 ppm. The methylene protons (-CH₂-) adjacent to the amine will appear as a singlet or a broadened singlet around δ 3.9-4.5 ppm, while the amine protons (-NH₂) will show a broad singlet whose chemical shift is dependent on concentration and solvent.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display seven unique signals. The aromatic carbons will resonate in the δ 110-160 ppm region. The methoxy carbon will be observed around δ 55-60 ppm, and the aliphatic methylene carbon will be found further upfield, typically in the δ 40-50 ppm range.

-

Infrared (IR) Spectroscopy : Key vibrational bands would include N-H stretching for the primary amine (two bands in the 3300-3500 cm⁻¹ region), C-H stretching for aromatic and aliphatic groups (~2850-3100 cm⁻¹), C=N and C=C stretching from the pyridine ring (~1400-1600 cm⁻¹), and a strong C-O stretching band for the methoxy ether linkage (~1000-1300 cm⁻¹).

-

Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 138. A prominent fragment would likely arise from the loss of the aminomethyl group or cleavage of the methoxy group. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[13] Predicted adducts in electrospray ionization include [M+H]⁺ at m/z 139.08660 and [M+Na]⁺ at m/z 161.06854.[3]

Synthesis and Purification

A robust and efficient synthesis is critical for the utility of any chemical building block. The most direct and common laboratory-scale synthesis of this compound involves the chemical reduction of its nitrile precursor, 3-methoxypyridine-2-carbonitrile.

The precursor, 3-methoxypyridine-2-carbonitrile, can be synthesized in a one-step procedure by reacting α,β-unsaturated aldehydes or ketones with propanedinitrile in a methanol-sodium methoxide system.[14] This method provides a straightforward route to the necessary starting material from readily available reagents.

Experimental Protocol: Reduction of 3-Methoxypyridine-2-carbonitrile

This protocol describes a representative procedure using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Disclaimer: This procedure involves highly reactive and hazardous materials. It must be performed by trained personnel in a controlled laboratory setting with appropriate safety precautions, including the use of a fume hood and personal protective equipment.

Materials:

-

3-Methoxypyridine-2-carbonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% Aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM) or Ethyl Acetate

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: Anhydrous THF is added to the flask, followed by the slow, portion-wise addition of LiAlH₄ (typically 1.5-2.0 equivalents) at 0 °C (ice bath).

-

Addition of Substrate: A solution of 3-methoxypyridine-2-carbonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Fieser method): The reaction is carefully quenched by cooling to 0 °C and the sequential, dropwise addition of 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

-

Filtration and Extraction: The resulting granular precipitate is filtered off and washed thoroughly with THF or ethyl acetate. The filtrate is collected, and the organic layer is separated.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel, using a solvent system such as dichloromethane/methanol with a small amount of triethylamine to prevent streaking.

Synthetic Workflow Diagram

Caption: Synthetic route from nitrile to amine.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by its three key structural features: the pyridine nitrogen, the primary amine, and the activated aromatic ring.

-

Pyridine Nitrogen: As a tertiary amine within an aromatic system, this nitrogen is a Lewis base and can be protonated or alkylated.[8] Its basicity is modulated by the C3-methoxy group, which donates electron density through resonance, making this nitrogen slightly more basic than that of unsubstituted pyridine.

-

Primary Amine (-CH₂NH₂): This is the most nucleophilic and basic site in the molecule. It readily undergoes reactions typical of primary amines, such as:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides.

-

-

Aromatic Ring: The pyridine ring is electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution.[8] The positions for substitution are directed by the existing methoxy and aminomethyl groups. The powerful activating effect of the methoxy group would likely direct incoming electrophiles to the C4 and C6 positions. Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a leaving group is present at the C4 or C6 positions.

Reactivity Hotspots Diagram

Caption: Key reactive sites of the molecule.

Applications in Medicinal Chemistry and Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry, and this compound is a valuable intermediate in this field.[2] Its structure is often incorporated into larger molecules designed to interact with specific biological targets like kinases, G-protein coupled receptors (GPCRs), and enzymes.

-

Scaffold for Library Synthesis: The primary amine serves as a convenient attachment point for a wide variety of chemical moieties, allowing for the rapid generation of compound libraries for high-throughput screening. This is a common strategy in hit-to-lead optimization campaigns.[15]

-

Kinase Inhibitors: The pyridine scaffold can mimic the adenine region of ATP and form hydrogen bonds within the hinge region of kinase active sites. Derivatives of this molecule could be explored as inhibitors in oncology and inflammatory diseases.[2]

-

Anti-Mycobacterial Agents: Pyrazolo[1,5-a]pyrimidines bearing a pyridin-2-ylmethylamine side chain have shown potent activity against Mycobacterium tuberculosis.[16] this compound is an ideal starting material for synthesizing analogs in this class to explore structure-activity relationships (SAR).

-

PI3K/mTOR Inhibitors: The methoxypyridine core is present in various PI3K/mTOR dual inhibitors, which are significant targets in cancer therapy.[2][17] The synthetic accessibility of derivatives from this starting material facilitates the exploration of this chemical space.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound and its precursors. The information below is a summary and is not a substitute for a full Safety Data Sheet (SDS).

-

Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[18] It may also cause respiratory irritation.[18][19] The hydrochloride salt is corrosive and can cause severe skin burns and eye damage.[20]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[20] All handling should be done in a well-ventilated area or a chemical fume hood.[20]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[20]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[20]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[20]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[20]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The dihydrochloride salt should be stored at 2-8°C, sealed, and protected from light.[7]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[20][21]

Conclusion

This compound is a functionally rich heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an invaluable tool for researchers. The presence of multiple modifiable sites—the primary amine, the pyridine nitrogen, and the aromatic ring—provides a versatile platform for creating diverse molecular architectures. As the demand for novel therapeutics continues to grow, the strategic application of such well-characterized building blocks will remain essential to the advancement of drug discovery programs.

References

- (3-Fluoro-4-methoxypyridin-2-yl)methanamine - CymitQuimica. (URL: )

- Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC - NIH. (URL: )

- This compound hydrochloride - AK Scientific, Inc. (URL: )

- Basic photophysical properties of substituted pyridine compounds - Benchchem. (URL: )

- SAFETY D

- SAFETY D

- SAFETY D

- SAFETY D

- (4-Methoxypyridin-2-yl)methanamine | C7H10N2O | CID 22292761 - PubChem. (URL: [Link])

- Application Notes and Protocols for the Laboratory Preparation of 3-Methoxypyridine-2-carboxylic Acid - Benchchem. (URL: )

- (6-Methoxypyridin-3-yl)methanamine | C7H10N2O | CID 16227379 - PubChem. (URL: [Link])

- Pyridines deep dive: Properties, structure, synthesis and sources | Blog - Chempanda. (URL: [Link])

- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (URL: [Link])

- Experimental and Mechanistic Insights of Copper(II)-dioxygen Catalyzed Oxidative N-dealkylation of N-(2-pyridylmethyl)

- Supplementary Inform

- Pyridine - Wikipedia. (URL: [Link])

- A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE- 3-CARBONITRILES. (URL: )

- This compound (C7H10N2O) - PubChemLite. (URL: [Link])

- This compound, 100 mg - Carl ROTH. (URL: [Link])

- 3-methoxypyridine-2-carbonitrile (C7H6N2O) - PubChemLite. (URL: [Link])

- This compound | C7H10N2O | CID 45079526 - PubChem. (URL: [Link])

- 3-Methoxypyridine-2-carbonitrile | C7H6N2O | CID 11332493 - PubChem. (URL: [Link])

- NMR data for compound 2 | Download Table - ResearchG

- Rh-catalyzed annulations of N-methoxybenzamides and ketenimines: Synthesis of 3-aminoisoindolinones and 3-diarylmethyleneisoindo - The Royal Society of Chemistry. (URL: [Link])

- 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile - MDPI. (URL: [Link])

- (3-fluoro-4-methoxypyridin-2-yl)methanamine - PubChemLite. (URL: [Link])

- Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[ - Semantic Scholar. (URL: https://www.semanticscholar.org/paper/Synthesis-and-Structure%E2%80%93Activity-Relationships-for-K-Kaur/515273752e5052945d81b95b871239c8942289f0)

- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - MDPI. (URL: [Link])

- Application Notes: Synthetic Routes from 2-Nitro-3-methoxypyridine for Drug Discovery - Benchchem. (URL: )

- Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe)

- (6-methoxypyridin-3-yl)methanamine | CAS#:262295-96-5 | Chemsrc. (URL: [Link])

- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI. (URL: [Link])

- Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC - NIH. (URL: [Link])

- Design and Synthesis of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)

- APRIL 14 - 17, 2025 - Drug Discovery Chemistry. (URL: [Link])

- (2-methoxypyridin-3-yl)methanamine (C7H10N2O) - PubChemLite. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - this compound (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 3-methoxypyridine-2-carbonitrile (C7H6N2O) [pubchemlite.lcsb.uni.lu]

- 5. (6-Methoxypyridin-3-yl)methanamine | C7H10N2O | CID 16227379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Methoxypyridine-2-carbonitrile | C7H6N2O | CID 11332493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. Pyridine - Wikipedia [en.wikipedia.org]

- 9. chempanda.com [chempanda.com]

- 10. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a new representative of designer drugs of NBOMe series and derivatives thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. mdpi.com [mdpi.com]

- 18. (3-METHOXYPYRIDIN-4-YL)METHANAMINE | 909895-75-6 [amp.chemicalbook.com]

- 19. (4-Methoxypyridin-2-yl)methanamine | C7H10N2O | CID 22292761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. aksci.com [aksci.com]

- 21. fishersci.com [fishersci.com]

(3-Methoxypyridin-2-YL)methanamine safety data sheet (SDS) information

An In-Depth Technical Guide to the Safe Handling of (3-Methoxypyridin-2-YL)methanamine and its Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Safety

This compound and its associated salt forms are heterocyclic amines of significant interest in medicinal chemistry and drug discovery. As with any novel or specialized reagent, a comprehensive understanding of its hazard profile is not merely a regulatory formality but a cornerstone of responsible research. This guide moves beyond the standard Safety Data Sheet (SDS) format to provide a deeper, more contextualized understanding of the potential risks associated with this compound. Our objective is to empower researchers with the knowledge to make informed safety decisions, explaining the causality behind recommended protocols and fostering a self-validating system of laboratory safety.

Chemical Identification and Structural Context

It is critical to distinguish between the free base and its salt forms, as their physical properties and, occasionally, their handling requirements may differ.

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | 595560-87-5 | C₇H₁₀N₂O | 138.17 |

| This compound Hydrochloride | 1588441-00-2 | C₇H₁₁ClN₂O | Not specified |

| This compound Dihydrochloride | 1276056-71-3 | C₇H₁₂Cl₂N₂O | 211.09 |

The information in this guide primarily pertains to the free base (CAS 595560-87-5) and the hydrochloride salt, as these have the most available data. Users of the dihydrochloride salt should handle it with similar precautions, recognizing it may be a more stable, crystalline solid.

The structure, featuring a primary amine and a pyridine ring, suggests potential for skin and eye irritation, common characteristics of small molecule amines. The pyridine moiety itself can be readily absorbed and may be implicated in respiratory irritation.

Hazard Identification and GHS Classification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1]

-

Signal Word: Warning [1]

| Hazard Class | GHS Code | Hazard Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation.[1][2] |

Expert Analysis of Hazards:

-

Skin Irritation (H315): Primary amines are often basic and can act as nucleophiles. On contact with skin, they can disrupt the lipid bilayer and react with endogenous proteins, leading to an inflammatory response perceived as irritation. The causality is chemical reactivity with biological tissue.

-

Serious Eye Irritation (H319): The eyes are particularly sensitive to basic compounds. The amine can cause a rapid increase in pH on the ocular surface, leading to saponification of fatty acids in the corneal epithelium, potentially causing significant pain, inflammation, and damage. This is a more severe version of the mechanism seen in skin irritation.

-

Respiratory Irritation (H335): Inhalation of dust or aerosols can expose the mucous membranes of the respiratory tract to the irritant. This can lead to inflammation, coughing, and discomfort. The pyridine core, a known respiratory irritant, likely contributes to this effect.

First-Aid Measures: A Protocol for Immediate Response

Rapid and correct first aid is critical to mitigating exposure. The following protocols are based on established chemical safety standards.[1]

Emergency Response Workflow

Caption: Workflow for first-aid response to chemical exposure.

Step-by-Step First-Aid Protocols

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete rinsing.[1]

-

Remove contact lenses if present and easy to do so. Continue rinsing.[1]

-

Seek immediate medical attention, preferably from an ophthalmologist.[1]

-

-

Ingestion:

-

Do NOT induce vomiting.

-

Rinse the mouth thoroughly with water.

-

If the person is conscious, have them drink one or two glasses of water to dilute the chemical.

-

Seek immediate medical attention.

-

Safe Handling and Exposure Controls

The principle of "As Low As Reasonably Achievable" (ALARA) should guide all handling procedures. This is best achieved through a multi-layered approach known as the Hierarchy of Controls.

Hierarchy of Controls Diagram

Caption: Hierarchy of Controls for mitigating chemical hazards.

Engineering Controls

-

Primary Control: All manipulations of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]

-

Ventilation: Ensure the laboratory has adequate general ventilation.

-

Safety Stations: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to EU EN166 or US NIOSH standards.[3] Standard safety glasses are insufficient.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or punctures before each use.

-

Lab Coat: A standard laboratory coat is required. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]

Handling and Storage Protocols

-

Handling:

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] Recommended storage temperature is between +2°C and +8°C.[2][5]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.

-

Store in a locked cabinet or area accessible only to authorized personnel.[1]

-

Physical and Chemical Properties

Understanding these properties is key to predicting the substance's behavior during experiments and in the event of a spill.

| Property | Value | Source |

| Appearance | Liquid | [6] |

| Boiling Point | 228.6 °C | [2][5] |

| Density | 1.09 g/cm³ | [2][5] |

| Flash Point | 92 °C | [2][5] |

| UN Number | 2735 | [2][5] |

Note: The flash point of 92°C indicates that while not highly flammable, the substance can form combustible mixtures with air if heated.

Stability and Reactivity

-

Chemical Stability: The product is considered chemically stable under standard ambient conditions (room temperature).

-

Reactivity:

-

Avoid contact with strong oxidizing agents and strong acids, as these could lead to vigorous, exothermic reactions.

-

Forms explosive mixtures with air on intense heating.

-

-

Hazardous Decomposition Products: Combustion may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Toxicological and Ecological Information

-

Toxicological Data: There is a significant lack of comprehensive toxicological data for this specific compound. No information is available regarding acute oral, dermal, or inhalation toxicity, carcinogenicity, mutagenicity, or reproductive effects.[3] This data gap necessitates a conservative approach to handling, assuming the compound may have uncharacterized toxic properties.

-

Ecological Data: Similarly, no data is available on the ecotoxicity of this compound.[3] Therefore, it must be prevented from entering drains, waterways, or the soil to avoid unknown environmental damage.[1]

Disposal Considerations

All waste must be handled as hazardous.

-

Containment: Collect all waste material (including contaminated consumables like gloves and wipes) in a designated, properly labeled, and sealed hazardous waste container.

-

Disposal: Dispose of the contents and the container in accordance with all local, regional, and national regulations. This must be done via an approved waste disposal plant.[1] Do not dispose of down the drain.

References

- AK Scientific, Inc.Safety Data Sheet: this compound hydrochloride.Link (Note: This is a representative link, the direct link was not provided in the search results but is typical for this supplier).

- Carl ROTH.this compound.Link

- Luminix Health.this compound.Link

- ECHEMI.3-Amino-2-methoxy-4-methylpyridine Safety Data Sheets.

- ChemScene.this compound dihydrochloride.Link

- Thermo Fisher Scientific.Safety Data Sheet: 3-(Aminomethyl)pyridine.Link (Note: This is for a related compound but provides context on handling pyridinemethanamine structures).

Sources

- 1. aksci.com [aksci.com]

- 2. This compound, 100 mg, CAS No. 595560-87-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]

- 3. echemi.com [echemi.com]

- 4. chemscene.com [chemscene.com]

- 5. luminixhealth.com [luminixhealth.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to (3-Methoxypyridin-2-yl)methanamine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Abstract

(3-Methoxypyridin-2-yl)methanamine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a methoxy-substituted pyridine ring coupled with a reactive aminomethyl group, renders it a versatile synthon for developing novel therapeutic agents. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and critical applications, particularly its role in the generation of compound libraries for structure-activity relationship (SAR) studies. We will explore a validated synthetic pathway, detail its characterization, and discuss its utility in the discovery of pharmacologically active molecules, thereby offering a comprehensive resource for researchers and professionals in drug development.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in pharmaceutical development, present in numerous approved drugs. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. The subject of this guide, this compound, exemplifies a well-designed building block. The ortho arrangement of the aminomethyl and methoxy groups provides a specific steric and electronic environment that can be crucial for molecular recognition by biological targets. The methoxy group, in particular, can influence conformation and solubility and may participate in key hydrogen-bonding interactions within a receptor's binding pocket[1]. The primary amine serves as a critical handle for a wide range of chemical modifications, enabling its incorporation into larger, more complex molecular architectures.

This guide will elucidate the synthesis of its stable hydrochloride salt, which improves handling and solubility, and delve into its applications as a key intermediate in the development of novel therapeutics, including gamma-secretase modulators and kinase inhibitors[2][3].

Synthesis and Preparation

The preparation of this compound hydrochloride is most efficiently achieved through the chemical reduction of a nitrile precursor, 3-methoxypyridine-2-carbonitrile. This common and reliable transformation is a staple in medicinal chemistry for the synthesis of primary amines.

Retrosynthetic Analysis & Strategy

The synthesis strategy hinges on the reduction of the cyano group of 3-methoxypyridine-2-carbonitrile. This precursor is commercially available and can be synthesized from simpler materials[4][5]. The final step involves the protonation of the resulting primary amine with hydrochloric acid to form the stable, crystalline hydrochloride salt.

Caption: Retrosynthetic approach for the target compound.

Experimental Protocol: Synthesis via Nitrile Reduction

This protocol outlines a representative laboratory-scale synthesis.

Step 1: Reduction of 3-Methoxypyridine-2-carbonitrile

The core of the synthesis is the reduction of the nitrile to a primary amine. While various reducing agents can accomplish this (e.g., catalytic hydrogenation, Lithium Aluminum Hydride), this protocol will describe a common method.

-

Materials:

-

Lithium Aluminum Hydride (LiAlH₄) or an alternative reducing agent like Raney Nickel with H₂

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether)

-

Deionized Water

-

Sodium Hydroxide solution

-

Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend Lithium Aluminum Hydride (a molar excess, typically 1.5-2.0 equivalents) in anhydrous THF under an inert nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 3-Methoxypyridin-2-carbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via a dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours (typically 2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the flask back to 0 °C.

-

Carefully quench the reaction by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is critical for safely decomposing excess hydride and precipitating aluminum salts.

-

Stir the resulting mixture at room temperature for 30 minutes until a granular precipitate forms.

-

Filter the mixture through a pad of Celite, washing the filter cake thoroughly with additional THF or ethyl acetate.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound as an oil or solid.

-

Step 2: Formation of the Hydrochloride Salt

-

Materials:

-

Crude this compound

-

Anhydrous solvent (e.g., Diethyl Ether, Dichloromethane, or Isopropanol)

-

Hydrochloric acid solution (e.g., 2M HCl in Diethyl Ether or concentrated HCl)

-

-

Procedure:

-

Dissolve the crude amine from the previous step in a minimal amount of a suitable anhydrous solvent like diethyl ether.

-

While stirring, slowly add a solution of hydrochloric acid (1.0-1.1 equivalents) in the same or a compatible solvent.

-

The hydrochloride salt will typically precipitate out of the solution as a white solid.

-

Stir the resulting suspension at room temperature for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to yield this compound hydrochloride.

-

Purification and Characterization

The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). Purity and identity are confirmed using standard analytical techniques such as NMR (¹H and ¹³C), LC-MS, and melting point determination[6].

Physicochemical and Safety Data

Properly characterizing and understanding the safety profile of a chemical is paramount for its use in a research setting.

Key Properties

| Property | Value | Reference(s) |

| CAS Number | 1588441-00-2 | [7][8] |

| Molecular Formula | C₇H₁₁ClN₂O | [7][9] |

| Molecular Weight | 174.63 g/mol | [7][9] |

| Melting Point | 232 °C (decomposes) | [7] |

| Appearance | Not specified, likely an off-white to white solid | [10] |

| IUPAC Name | This compound;hydrochloride | [7] |

Safety and Handling

This compound hydrochloride is classified as a hazardous substance.[9]

-

Hazard Statements:

-

Precautionary Statements:

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible substances such as strong oxidizing agents.

Applications in Drug Discovery and Development

The true value of this compound hydrochloride lies in its application as a versatile building block for creating novel molecules with therapeutic potential.

A Scaffold for SAR Exploration

The primary amine of the title compound is a nucleophilic handle that can be readily functionalized through various reactions, such as amide bond formation, reductive amination, and urea/thiourea formation. This allows for the systematic introduction of diverse chemical groups, enabling a thorough exploration of the structure-activity relationship (SAR) for a given biological target.

Caption: Workflow illustrating the use of the scaffold in SAR studies.

Case Studies in Medicinal Chemistry

-

Gamma-Secretase Modulators (GSMs): Research has shown that methoxypyridine motifs can be incorporated into tetracyclic scaffolds to create potent gamma-secretase modulators. These compounds are of interest for the treatment of Alzheimer's disease by altering the production of amyloid-beta (Aβ42) peptides. The methoxypyridine component was found to improve both activity and physicochemical properties like aqueous solubility.[2]

-

PI3K/mTOR Dual Inhibitors: In the field of oncology, derivatives of methoxypyridine have been synthesized and evaluated as dual inhibitors of PI3K and mTOR, two key proteins in cell signaling pathways that are often dysregulated in cancer.[3] The methoxypyridine core serves as a crucial part of the pharmacophore, interacting with the target enzymes.

-

Anti-Mycobacterial Agents: The broader class of N-(pyridin-2-ylmethyl)amines has been explored for developing novel anti-mycobacterial agents, highlighting the utility of this structural motif in targeting infectious diseases.[11]

Conclusion

This compound hydrochloride is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical research. Its straightforward and scalable synthesis, combined with the strategic placement of reactive and modulating functional groups, makes it a highly valuable building block. As demonstrated by its incorporation into advanced therapeutic candidates for neurodegenerative diseases and cancer, this scaffold provides a robust platform for the design and synthesis of next-generation medicines. This guide has provided the essential technical knowledge for researchers to effectively synthesize, handle, and strategically deploy this compound in their drug discovery programs.

References

- American Elements. (n.d.). This compound hydrochloride.

- Acmec Biochemical. (n.d.). 1171098-29-5[this compound hydrochloride].

- Mayer, S. C., et al. (2014). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 24(1), 130-135.

- PrepChem.com. (n.d.). Synthesis of 2-amino-5-methoxy pyridine.

- Carl ROTH. (n.d.). This compound, 100 mg.

- Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2753.

- PubChem. (n.d.). 3-Methoxypyridine-2-carbonitrile.

- Supporting Information for Experimental and Mechanistic Insights of Copper(II)-dioxygen Catalyzed Oxidative N-dealkylation. (n.d.).

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision.

- MDPI. (n.d.). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile.

- Victory, P., et al. (1993). A Simple Synthesis of 2-Methoxypyridine-3-carbonitriles. HETEROCYCLES, 36(4), 769-775.

- Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.

- AbacipharmTech. (n.d.). This compound hydrochloride.

- Pharmaceuticals. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines.

- Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

- Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.

- NIH. (n.d.). Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands.

- Carl ROTH. (n.d.). This compound, 100 mg.

- MySkinRecipes. (n.d.). (2-Methoxypyridin-4-yl)methanamine.

Sources

- 1. drughunter.com [drughunter.com]

- 2. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-methoxypyridine-2-carbonitrile 95% | CAS: 24059-89-0 | AChemBlock [achemblock.com]

- 5. 3-Methoxypyridine-2-carbonitrile | C7H6N2O | CID 11332493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1588441-00-2|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 7. americanelements.com [americanelements.com]

- 8. This compound hydrochloride | 1588441-00-2 [amp.chemicalbook.com]

- 9. aksci.com [aksci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

(3-Methoxypyridin-2-YL)methanamine dihydrochloride properties

An In-Depth Technical Guide to (3-Methoxypyridin-2-YL)methanamine Dihydrochloride: A Core Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound dihydrochloride is a pivotal heterocyclic building block in medicinal chemistry. The strategic placement of its methoxy, aminomethyl, and pyridine nitrogen functionalities provides a unique combination of physicochemical properties and synthetic versatility. The pyridine core is a well-established "privileged scaffold," found in a multitude of FDA-approved drugs, where it often imparts desirable pharmacokinetic properties and serves as a key interaction motif with biological targets.[1][2][3][4] This guide offers a comprehensive technical overview of the compound's properties, a validated synthesis approach, its core applications in drug design, and rigorous safety and handling protocols to empower researchers in its effective utilization.

Physicochemical and Computational Properties

This compound is most commonly supplied as a stable dihydrochloride salt, which enhances its shelf-life and handling characteristics compared to the free base. The properties of both the dihydrochloride salt and the corresponding free base are summarized below for comprehensive reference.

| Property | This compound Dihydrochloride | This compound (Free Base) | Reference(s) |

| CAS Number | 1276056-71-3 | 595560-87-5 | [5] |

| Molecular Formula | C₇H₁₂Cl₂N₂O | C₇H₁₀N₂O | [5] |

| Molecular Weight | 211.09 g/mol | 138.17 g/mol | [5] |

| SMILES | COC1=C(CN)N=CC=C1.Cl.Cl | COC1=C(N=CC=C1)CN | [5][6] |

| Boiling Point | N/A (Salt) | 228.6 °C | |

| Density | N/A (Salt) | 1.09 g/cm³ | |

| Flash Point | N/A (Salt) | 92.0 °C | |

| Storage Conditions | Sealed in dry, 2-8°C, under inert atmosphere | 2-8°C, close container well | [5] |

Computational Descriptors (Free Base)

Computational modeling provides insights into the molecule's behavior in biological systems.

| Descriptor | Value | Reference(s) |

| Topological Polar Surface Area (TPSA) | 48.14 Ų | [5] |

| LogP (Predicted) | 1.39 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Rotatable Bonds | 2 | [5] |

Synthesis and Purification

The synthesis of this compound typically proceeds from a readily available precursor, 3-methoxy-2-cyanopyridine. The key transformation is the reduction of the nitrile (cyanide) group to a primary amine. This is a robust and widely employed method in organic synthesis for accessing aminomethylpyridines.

Proposed Synthetic Workflow

The workflow involves a single, high-yielding reduction step followed by salt formation for purification and stabilization.

Caption: Synthetic pathway from cyanopyridine to the target dihydrochloride.

Representative Experimental Protocol: Reduction of 3-Methoxy-2-cyanopyridine

Disclaimer: This protocol is a representative example based on standard literature procedures for nitrile reduction. Researchers must conduct their own risk assessment and optimization.

Materials:

-

3-Methoxy-2-cyanopyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Diethyl Ether

-

Deionized Water

-

Sodium Sulfate (Na₂SO₄)

-

Hydrochloric Acid (2M solution in diethyl ether)

-

Argon or Nitrogen gas supply

Procedure:

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with lithium aluminum hydride (1.2 eq.) suspended in anhydrous THF under an inert atmosphere.

-

Addition of Starting Material: A solution of 3-methoxy-2-cyanopyridine (1.0 eq.) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).

-

Causality: The slow, cooled addition is critical to control the highly exothermic reaction between LiAlH₄ and the nitrile, preventing dangerous temperature spikes and side reactions.

-

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup (Fieser Method): The reaction is cooled to 0°C and quenched sequentially by the careful, dropwise addition of:

-

'x' mL of water (where 'x' is the grams of LiAlH₄ used)

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water

-

Self-Validation: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid that is easily filtered, simplifying the isolation of the product compared to an acid quench.

-

-

Isolation of Free Base: The resulting slurry is stirred vigorously for 30 minutes, then filtered through a pad of Celite. The filter cake is washed thoroughly with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield this compound as a crude oil (the free base).

-

Salt Formation and Purification: The crude free base is redissolved in a minimal amount of anhydrous diethyl ether. A 2M solution of HCl in diethyl ether is added dropwise with stirring until precipitation is complete. The resulting white solid is collected by vacuum filtration, washed with cold diethyl ether, and dried in a vacuum oven to afford this compound dihydrochloride.

-

Trustworthiness: Conversion to the dihydrochloride salt serves a dual purpose: it provides a crystalline, easily handled solid and acts as the final purification step, as impurities often remain in the acidic mother liquor.

-

Core Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate. The primary amine is a nucleophilic handle for a vast array of chemical transformations, while the methoxypyridine core is a recognized pharmacophore that can enhance drug-like properties.[7][8]

Synthetic Utility of the Primary Amine

The aminomethyl group is a gateway to several key functional groups used in drug molecules.

Caption: Common synthetic transformations of the aminomethyl group.

Role as a Privileged Scaffold in Drug Design

The methoxypyridine motif is frequently found in small molecule inhibitors, particularly those targeting kinases. The nitrogen atom can act as a hydrogen bond acceptor, while the methoxy group can influence solubility, metabolic stability, and ring electronics.

-

Kinase Inhibitors: Research into novel PI3K/mTOR dual inhibitors has utilized N-(2-methoxypyridin-3-yl)benzenesulfonamide scaffolds, demonstrating the viability of this core structure for engaging kinase active sites.[9] Similarly, compounds containing a 3-methoxy-2-aminopyridine core were identified as potent inhibitors of the oncogenic kinase bRAF.[10]

-

Metabolic Stability: The position of the methoxy group can be strategically chosen to block sites of metabolic oxidation, a critical step in optimizing drug candidates and reducing the formation of reactive metabolites.[10]

-

Physicochemical Properties: As a weakly basic heterocycle, the pyridine ring can improve aqueous solubility and permeability, key factors in achieving good oral bioavailability.[2]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound dihydrochloride is essential. The following information is consolidated from multiple safety data sheets for related compounds.

Hazard Identification and GHS Classification

| Hazard Class | GHS Code | Signal Word | Hazard Statement | Reference(s) |

| Skin Corrosion / Irritation (Category 2) | H315 | Warning | Causes skin irritation | |

| Serious Eye Damage / Eye Irritation (Category 1/2A) | H318/H319 | Danger/Warning | Causes serious eye damage/irritation | |

| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation |

Safe Handling Protocol

1. Engineering Controls:

-

Always handle this compound within a certified chemical fume hood to keep airborne concentrations low.

-

Ensure an eyewash station and safety shower are immediately accessible.

2. Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or neoprene gloves. Dispose of contaminated gloves after use.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a flame-retardant lab coat and ensure skin is not exposed.

3. Handling Procedures:

-

Avoid breathing dust. Avoid all contact with skin, eyes, and clothing.

-

Use a spatula for transfers. Avoid creating dust clouds.

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

The recommended storage temperature is 2-8°C.[5]

-

The compound may be hygroscopic; store under an inert gas (Argon or Nitrogen) for long-term stability.

Conclusion

This compound dihydrochloride is more than a simple chemical; it is an enabling tool for the advancement of medicinal chemistry. Its well-defined properties, accessible synthesis, and proven utility as a scaffold for high-value biological targets make it an indispensable resource for drug discovery programs. This guide provides the foundational knowledge required for its safe and effective application in the laboratory, empowering scientists to leverage its full potential in the creation of next-generation therapeutics.

References

- Saeed, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. [Link]

- Taylor & Francis. (2025). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

- ResearchGate. Pyridine: the scaffolds with significant clinical diversity. [Link]

- The Royal Society of Chemistry.

- National Institutes of Health.

- The Royal Society of Chemistry. Template for Electronic Submission to ACS Journals. [Link]

- PubChemLite. This compound (C7H10N2O). [Link]

- RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]